(S)-N-Cbz-4-methyl-5-oxooxazolidine

説明

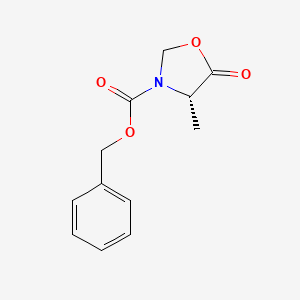

Structure

2D Structure

3D Structure

特性

IUPAC Name |

benzyl (4S)-4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-9-11(14)17-8-13(9)12(15)16-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPNACKXIUVYEF-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)OCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326665 | |

| Record name | (S)-N-Cbz-4-methyl-5-oxooxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272756-25-8 | |

| Record name | (S)-N-Cbz-4-methyl-5-oxooxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S N Cbz 4 Methyl 5 Oxooxazolidine and Its Precursors

Stereoselective Formation of the Oxazolidinone Ring System

The formation of the chiral oxazolidinone core is a pivotal step in the synthesis of (S)-N-Cbz-4-methyl-5-oxooxazolidine. Various methodologies have been developed to control the stereochemistry at the C4 and C5 positions of the oxazolidinone ring.

Enantioselective Cyclization Strategies

Enantioselective cyclization reactions are powerful tools for constructing the chiral oxazolidinone ring system. These methods often involve the use of chiral catalysts or auxiliaries to induce asymmetry in the cyclization step.

One notable strategy involves the asymmetric hydrogenation of prochiral 2-oxazolones. For instance, ruthenium(II)-N-heterocyclic carbene (NHC) complexes have been successfully employed as catalysts for the hydrogenation of a wide array of 2-oxazolones, affording optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and high yields (up to 99%). rsc.org This method offers a direct route to enantioenriched oxazolidinones and has been demonstrated on a gram scale with low catalyst loading. rsc.org The versatility of this approach allows for the synthesis of diverse oxazolidinone derivatives, which can be further transformed into valuable chiral building blocks like β-amino alcohols. rsc.org

Another innovative approach utilizes biocatalysis. Engineered myoglobin-based catalysts have been developed for the intramolecular C(sp³)–H amination of carbamate (B1207046) derivatives, leading to the formation of enantioenriched oxazolidinones in good yields and with high enantioselectivity. chemrxiv.orgacs.org This biocatalytic method is applicable to a diverse range of substrates and demonstrates high functional group tolerance. chemrxiv.orgacs.org

Chiral Pool Approaches Utilizing β-Amino Alcohols

The "chiral pool" approach leverages readily available, enantiomerically pure starting materials, such as β-amino alcohols, to synthesize chiral oxazolidinones. This strategy is advantageous as the stereochemistry of the final product is directly derived from the starting material.

A common method involves the cyclization of optically pure β-amino alcohols with phosgene (B1210022) or its derivatives. rsc.org While effective, this method often requires the use of toxic reagents. rsc.org The synthesis of enantiopure vic-amino alcohols, the key precursors, has traditionally relied on the derivatization of amino acids from the chiral pool. diva-portal.org However, this can limit the diversity of accessible target molecules. diva-portal.org

A more direct synthesis of β-amino alcohols can be achieved through methods like the Sharpless asymmetric aminohydroxylation of alkenes. diva-portal.org Once the enantiopure β-amino alcohol is obtained, cyclization can be performed. For example, the reaction of a chiral β-amino alcohol with an aldehyde can lead to an imine, which then cyclizes to form an oxazolidine (B1195125). nih.gov Subsequent oxidation or carbonylation can then yield the desired oxazolidinone.

| Starting Material | Reagent | Product | Key Features |

| Prochiral 2-oxazolones | Ru(II)-NHC catalyst, H₂ | Optically active 4-substituted 2-oxazolidinones | High enantioselectivity and yields. rsc.org |

| Carbamate derivatives | Engineered myoglobin-based catalyst | Enantioenriched oxazolidinones | Biocatalytic, high functional group tolerance. chemrxiv.orgacs.org |

| Optically pure β-amino alcohols | Phosgene or derivatives | Enantioenriched 2-oxazolidinones | Utilizes chiral pool, but reagents can be toxic. rsc.org |

Catalyst-Controlled Methodologies (e.g., Transition Metal Catalysis, Organocatalysis)

Catalyst-controlled methodologies offer a versatile and efficient means of synthesizing oxazolidinones, often with high levels of stereocontrol. Both transition metal catalysis and organocatalysis have proven to be powerful in this regard.

Transition Metal Catalysis: Transition metals like palladium, copper, and silver are frequently used to catalyze the formation of oxazolidinones. For instance, palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides 3-aryl-2-oxazolidinones in good yields. organic-chemistry.org Copper(I) complexes, in combination with bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been used for the synthesis of a wide range of oxazolidinones from propargylic amines and CO₂ under mild conditions. organic-chemistry.org Silver-catalyzed reactions incorporating carbon dioxide into various propargylic amines also yield oxazolidinone derivatives in excellent yields. organic-chemistry.org

Organocatalysis: Organocatalysis provides a metal-free alternative for oxazolidinone synthesis. Polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been used as a recyclable catalyst for the conversion of epoxy amines into various 2-oxazolidinone (B127357) scaffolds using CO₂ as a C1 source. rsc.orgrsc.org This approach is notable for its sustainability and can be implemented in a continuous flow system. rsc.orgrsc.org Chiral organoselenium compounds have also been shown to catalyze the synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes. organic-chemistry.org

| Catalyst Type | Example Catalyst System | Reaction Type | Key Advantages |

| Transition Metal | Pd(OAc)₂/Phosphine ligand | N-arylation of 2-oxazolidinones | Good yields for 3-aryl-2-oxazolidinones. organic-chemistry.org |

| Transition Metal | Cu(I) complex/TBD | Cyclization of propargylic amines and CO₂ | Mild reaction conditions. organic-chemistry.org |

| Transition Metal | Silver catalyst | Cyclization of propargylic amines and CO₂ | Excellent yields. organic-chemistry.org |

| Organocatalyst | Polystyrene-supported TBD | Conversion of epoxy amines with CO₂ | Recyclable, sustainable, suitable for flow chemistry. rsc.orgrsc.org |

| Organocatalyst | Chiral organoselenium compounds | Cyclization of N-Boc amines and alkenes | Enantioselective, metal-free. organic-chemistry.org |

Solvent-Free and Green Chemistry Approaches in Oxazolidinone Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This includes the use of solvent-free conditions and green reagents.

A greener approach to oxazolidinone synthesis involves a three-component reaction of epoxides, amines, and dimethyl carbonate using a deep eutectic solvent (DES) composed of choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate. researchgate.net This method is efficient for constructing various 3,5-disubstituted oxazolidinones and utilizes biodegradable and non-toxic materials. researchgate.net The DES can often be reused for several cycles without a significant loss of activity. researchgate.net

Another green strategy is the use of carbon dioxide (CO₂) as a renewable C1 building block. The reaction of epoxy amines with CO₂ catalyzed by a supported organocatalyst like TBD@PS is a sustainable method for producing N-aryl oxazolidinones. rsc.org This process can be performed in a continuous flow reactor, further enhancing its green credentials. rsc.org Additionally, the synthesis of oxazolidin-2-ones from urea (B33335) and ethanolamine (B43304) using microwave irradiation in a paste medium represents a solvent-free approach. organic-chemistry.orgnih.gov

Installation and Selective Manipulation of the N-Benzyloxycarbonyl (Cbz) Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by hydrogenolysis. total-synthesis.com

The installation of the Cbz group is typically achieved by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction. total-synthesis.com An organic base like triethylamine (B128534) or an inorganic base such as sodium bicarbonate is used to neutralize the HCl generated during the reaction. total-synthesis.com For more sensitive substrates, alternative reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be employed under neutral conditions. numberanalytics.com

Selective manipulation of the Cbz group is crucial in multi-step syntheses. It is stable to both acidic and basic conditions, making it orthogonal to many other protecting groups like Boc (tert-butoxycarbonyl), which is acid-labile. total-synthesis.com Deprotection of the Cbz group is most commonly accomplished by catalytic hydrogenolysis using palladium on carbon (Pd/C) and a source of hydrogen gas. total-synthesis.com This method is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. total-synthesis.com Alternative hydrogen sources for transfer hydrogenation, such as triethylsilane in the presence of Pd/C, can also be used. organic-chemistry.org

| Reaction | Reagents | Conditions | Key Features |

| Protection | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃) | Basic (Schotten-Baumann) | Standard and widely used method. total-synthesis.com |

| Protection | N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Neutral | Milder conditions for sensitive substrates. numberanalytics.com |

| Deprotection | H₂, Pd/C | Hydrogenolysis | Clean, efficient, and common deprotection method. total-synthesis.com |

| Deprotection | Triethylsilane, Pd/C | Transfer Hydrogenation | Alternative to using H₂ gas. organic-chemistry.org |

Synthesis of Precursors and Intermediates to the Oxazolidinone System

The primary and most direct precursor for the synthesis of this compound is N-benzyloxycarbonyl-L-alanine (N-Cbz-L-alanine). The preparation of this intermediate is a critical first step, and various methods have been developed to achieve high yields and purity.

A common and well-established method for the synthesis of N-Cbz-L-alanine involves the reaction of L-alanine (B1666807) with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, a type of Schotten-Baumann reaction, effectively protects the amino group of the amino acid. One procedure involves dissolving L-alanine in an aqueous solution of sodium hydroxide (B78521), cooling the mixture, and then adding benzyl chloroformate and additional sodium hydroxide solution simultaneously while maintaining a low temperature. prepchem.com After the reaction is complete, an extractive workup followed by acidification precipitates the N-Cbz-L-alanine, which can be further purified by recrystallization. prepchem.com

For larger-scale preparations, an improved and simpler method has been reported that avoids the potentially problematic simultaneous addition of base to control the pH. This method utilizes a pre-buffered aqueous solution of sodium carbonate and sodium bicarbonate to maintain the optimal pH range for the reaction. The amino acid is dissolved in this buffer system, and benzyl chloroformate is added. umn.edu This approach has been shown to be effective for a variety of amino acids and is amenable to industrial applications. umn.edu

Another synthetic route to N-Cbz-L-alanine starts from the corresponding methyl ester, Z-Ala-OMe. The ester is hydrolyzed using a base such as sodium hydroxide in an ethanol-water mixture. Acidification of the reaction mixture then yields the desired N-Cbz-L-alanine in high purity. chemicalbook.com

The formation of the oxazolidinone ring system itself represents a key transformation of the N-Cbz-L-alanine precursor. A widely employed method for the synthesis of N-protected 5-oxazolidinones involves the condensation of an N-protected amino acid with an aldehyde, typically formaldehyde (B43269) or its polymer, paraformaldehyde, in the presence of an acid catalyst. researchgate.net For the synthesis of this compound, N-Cbz-L-alanine is reacted with paraformaldehyde using a catalytic amount of an acid such as thionyl chloride in a suitable solvent. chimia.ch This intramolecular cyclization proceeds to form the five-membered heterocyclic ring.

An alternative approach to forming the oxazolidinone ring involves the in-situ generation of an acid chloride from the N-Cbz-amino acid, followed by reaction with an aldehyde. For instance, treatment of N-Cbz-(L)-alanine with thionyl chloride generates the corresponding acid chloride, which can then react with an aldehyde in the presence of a Lewis acid like zinc chloride to yield the oxazolidinone. chimia.ch

The synthesis of N-carboxyanhydrides (NCAs) from amino acids, which are related cyclic intermediates, can be achieved through the reaction of the amino acid with phosgene or its safer equivalents like diphosgene or triphosgene. nih.gov While not a direct precursor to the named oxazolidinone, the chemistry of NCAs is relevant to the broader context of cyclic amino acid derivatives.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| L-Alanine | Benzyl chloroformate, NaOH | N-Cbz-L-alanine | 73 | prepchem.com |

| L-Alanine | Benzyl chloroformate, Na2CO3, NaHCO3 | N-Cbz-L-alanine | High | umn.edu |

| Z-Ala-OMe | NaOH, Ethanol/Water | N-Cbz-L-alanine | 98 | chemicalbook.com |

| N-Cbz-L-alanine | Paraformaldehyde, Thionyl chloride | This compound | ~75 (crude) | chimia.ch |

| N-Cbz-L-alanine | Thionyl chloride, Aldehyde, ZnCl2 | This compound | - | chimia.ch |

Table 1: Synthetic Methods for N-Cbz-L-alanine and its Cyclization

Beyond the direct synthesis from L-alanine, other intermediates can be envisaged. For example, the synthesis of various N-Cbz-amino acid derivatives, such as amides or esters, can be accomplished through standard peptide coupling methodologies. organic-chemistry.org These derivatives could potentially be cyclized to the oxazolidinone system under specific conditions, offering alternative synthetic strategies. The reduction of N-Cbz-amino acid esters can lead to the corresponding α-aminoaldehydes, which are versatile intermediates in organic synthesis. jst.go.jp While not a direct route to the target oxazolidinone, the chemistry of these derivatives highlights the broad utility of N-Cbz protected amino acids as precursors to a range of functionalized molecules.

The synthesis of N-substituted l-alanine derivatives can also be achieved through N-carboxyanhydride (NCA) activation, which has been utilized in the continuous flow synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. nih.gov This demonstrates the utility of activated alanine (B10760859) derivatives in constructing more complex molecular architectures.

Mechanistic Studies of Reactivity and Stereochemical Control of S N Cbz 4 Methyl 5 Oxooxazolidine

Ring Opening Reactions of the Oxazolidinone Core

The oxazolidinone core, while generally stable, can undergo ring-opening reactions under specific conditions, which is often a necessary step for cleaving the chiral auxiliary from the desired product. williams.edu These reactions can be induced by nucleophiles or hydrolysis. researchgate.netresearchgate.net

Nucleophile-Induced Ring Opening Mechanisms (e.g., Hydride, Organometallic Reagents)

Nucleophilic attack on the carbonyl group of the oxazolidinone ring can lead to its cleavage. Hydride reagents, for instance, can reduce the oxazolidinone to the corresponding amino alcohol. The reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by ring opening.

Organometallic reagents can also induce ring opening. The specific outcome of the reaction is dependent on the nature of the organometallic reagent and the reaction conditions. For example, the use of certain organometallic reagents can lead to the formation of β-chalcogen amines through a decarboxylative ring-opening reaction of non-activated 2-oxazolidinones. nih.gov This process involves the in situ generation of chalcogenolate anions that act as nucleophiles. nih.gov

Influence of Protecting Groups and Substituents on Ring Stability and Reactivity

The stability and reactivity of the oxazolidinone ring are significantly influenced by the nature of the N-acyl protecting group and other substituents on the ring. The N-Cbz (benzyloxycarbonyl) group in (S)-N-Cbz-4-methyl-5-oxooxazolidine is an electron-withdrawing group that activates the carbonyl group towards nucleophilic attack.

The presence of substituents on the oxazolidinone ring can also affect its stability. For instance, N-Boc protected oxazolidinethiones, the sulfur analogs of oxazolidinones, have been shown to undergo ring-opening reactions at the 5-position. The stereochemistry of these reactions often proceeds with retention of configuration at the asymmetric carbon.

In some cases, the oxazolidinone ring can act as a protecting group that enhances the reactivity of other functional groups within the molecule. For example, an oxazolidinone protecting group on N-acetylglucosamine has been shown to increase the reactivity of the 4-hydroxy group in glycosylation reactions. acs.org

Hydrolytic Ring Opening Pathways

The oxazolidinone ring can be cleaved under hydrolytic conditions. researchgate.net The rate and mechanism of hydrolysis can be influenced by pH. For some oxazolidinones, the rate of hydrolysis is independent of acidity at low pH, increases as the pH rises, and then decreases again at higher pH, exhibiting a bell-shaped rate-pH profile. This suggests a mechanism where the rate-determining step follows the formation of a carbocation intermediate. The ring opening exclusively involves the cleavage of the C(2)-N bond.

The use of polymer-supported reagents, such as Dowex resins or polymer-supported ethylenediamine, can facilitate the hydrolysis of N-substituted and N-unsubstituted oxazolidinones, respectively, to yield the corresponding vicinal amino alcohols. researchgate.net

Enolate Chemistry and Stereoselective Functionalization of the Compound

The primary utility of this compound in asymmetric synthesis lies in its ability to direct the stereoselective functionalization of the N-acyl group via enolate chemistry. williams.eduresearchgate.net The chiral auxiliary controls the facial selectivity of the enolate, leading to the formation of new stereocenters with high diastereoselectivity. williams.edu

Asymmetric Alkylation Reactions

The enolate derived from this compound can be alkylated with high diastereoselectivity. williams.edursc.orgresearchgate.net The process typically involves deprotonation of the α-carbon of the N-acyl group with a strong base, such as sodium bis(trimethylsilyl)amide, to form a rigid (Z)-enolate. williams.edu The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the less hindered face. williams.edu This results in the preferential formation of one diastereomer. williams.edu

The scope of electrophiles in these alkylation reactions can be expanded by using group IV metal enolates, such as zirconium enolates, which exhibit unique reactivity. nih.govnih.gov This approach has been successfully applied to the stereoselective α-tertiary alkylation of N-(arylacetyl)oxazolidinones. nih.govnih.gov

Table 1: Asymmetric Alkylation of N-Acyloxazolidinones

| Chiral Auxiliary | Base | Electrophile | Diastereomeric Ratio |

| 4-benzyl-2-oxazolidinone | NaN(TMS)2 | Allyl iodide | 98:2 |

| N-(arylacetyl)oxazolidinone | Zirconium Enolate | t-BuBr | High |

Aldol (B89426) and Michael Addition Reactions

The enolates of N-acyloxazolidinones are also excellent nucleophiles in aldol and Michael addition reactions, affording products with high diastereoselectivity. williams.eduresearchgate.net

In aldol reactions, the stereochemical outcome can be controlled by the choice of Lewis acid and amine base. researchgate.net For example, using titanium tetrachloride (TiCl4), it is possible to selectively generate either syn or non-Evans syn aldol products. researchgate.net

Michael addition reactions of enolates derived from N-acyloxazolidinones to α,β-unsaturated compounds also proceed with high stereocontrol. nih.govnih.gov The chiral auxiliary directs the conjugate addition to one face of the Michael acceptor. The diastereoselectivity of these reactions can be influenced by the nature of the substituents on the oxazolidinone and the Michael acceptor, as well as the reaction conditions. nih.govnih.gov Lewis acids can be used to catalyze these reactions and enhance their stereoselectivity. researchgate.net

Table 2: Stereoselective Aldol and Michael Addition Reactions

| Reaction Type | Enolate Source | Electrophile/Acceptor | Key Reagent/Catalyst | Stereochemical Outcome |

| Aldol Addition | N-propionyl oxazolidinone | Aldehyde | TiCl4, Amine Base | High (syn or non-Evans syn) |

| Michael Addition | Chiral Ni(II) complex of glycine | (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones | Ni(II) complex | High diastereoselectivity |

| Michael Addition | N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole | 3-acryloyl-2-oxazolidinone | Sc(OTf)3 | Good yield |

Stereocontrol Elements and Diastereoselective Induction

The stereochemical outcomes of reactions involving chiral oxazolidinones are generally governed by the steric hindrance imposed by the substituent at the C4 position, which directs the approach of incoming reagents to the enolate or the electrophile. In the case of this compound, the methyl group at the C4 position is the primary stereodirecting element. However, without specific studies on this compound, a detailed quantitative analysis of its diastereoselective induction in various reactions remains speculative.

In analogous systems, such as N-acyl oxazolidinones, the formation of a Z-enolate is often favored, and the C4-substituent effectively shields one face of the molecule. This forces the electrophile to approach from the less hindered face, leading to a high degree of diastereoselectivity. The efficiency of this induction is dependent on the reaction conditions, including the choice of base, solvent, and temperature, as well as the nature of the electrophile.

For example, in aldol reactions involving related N-propionyloxazolidinones, the formation of a boron-mediated Z-enolate typically leads to the "Evans syn" aldol product with high diastereoselectivity. It is plausible that this compound would exhibit similar behavior, but empirical data from dedicated studies are required for confirmation and to establish the specific diastereomeric ratios.

Theoretical and Computational Chemistry Approaches

The application of theoretical and computational chemistry is crucial for a profound understanding of reaction mechanisms and the origins of stereoselectivity. Such studies can elucidate transition state geometries, conformational preferences, and the electronic effects at play. However, specific computational investigations on this compound are largely absent from the available literature. The following sections outline the types of computational studies that would be necessary to build a comprehensive model of its reactivity.

Conformational Analysis and Stereoelectronic Effects

The conformational preferences of the oxazolidinone ring and the N-Cbz group are critical in determining the facial bias during a reaction. Computational methods, such as Density Functional Theory (DFT), could be employed to determine the lowest energy conformations of the acylated compound and its corresponding enolate.

A conformational search would likely reveal the most stable arrangement of the Cbz (benzyloxycarbonyl) group and the orientation of the C4-methyl group relative to the plane of the enolate. This information is vital for understanding the stereoelectronic effects that may influence the reactivity and stability of the key intermediates. For instance, NBO (Natural Bond Orbital) analysis could provide insights into hyperconjugative interactions that might stabilize certain conformations or transition states.

A hypothetical conformational analysis might reveal the data presented in the interactive table below, which would be essential for predicting reactivity.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (O=C-N-Cbz) | Key NBO Interactions |

|---|---|---|---|

| Anti-periplanar | 0.00 | ~180° | lp(O) -> σ*(N-Cbz) |

| Syn-periplanar | +2.5 | ~0° | - |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

To understand the mechanism of a reaction involving this compound, quantum chemical calculations would be necessary to map out the potential energy surface. This would involve locating and characterizing the geometries and energies of reactants, intermediates, transition states, and products.

For a hypothetical aldol reaction, calculations would focus on the transition state leading to the major and minor diastereomers. The difference in the activation energies (ΔΔG‡) between these transition states would provide a quantitative prediction of the diastereomeric ratio. These calculations would also reveal the nature of the transition state, such as whether it is "open" or "closed" (chelated), which is often influenced by the Lewis acid used.

Prediction of Stereochemical Outcomes

Building on the conformational analysis and mechanistic calculations, theoretical models can be developed to predict the stereochemical outcome of reactions with a high degree of accuracy. By systematically varying the substrates and reaction conditions in silico, it is possible to screen for optimal conditions for achieving high diastereoselectivity.

A predictive model would consider factors such as the steric bulk of the electrophile and the nature of the substituents on the oxazolidinone. The results of such predictive studies could be summarized in a data table, as illustrated hypothetically below.

| Electrophile | Predicted dr (syn:anti) | Calculated ΔΔG‡ (kcal/mol) |

|---|---|---|

| Acetaldehyde | 95:5 | -2.1 |

| Benzaldehyde | 98:2 | -2.8 |

| Pivaldehyde | >99:1 | -3.5 |

Applications of S N Cbz 4 Methyl 5 Oxooxazolidine in Asymmetric Organic Synthesis

Role as a Chiral Auxiliary for Enantioselective Carbon-Carbon Bond Formation

The primary application of (S)-N-Cbz-4-methyl-5-oxooxazolidine lies in its function as a chiral auxiliary. In this capacity, the oxazolidinone ring system effectively shields one face of a reacting molecule, directing the approach of incoming reagents to the opposite face, thereby controlling the stereochemical outcome of the reaction. This strategy is particularly effective in enantioselective carbon-carbon bond formation, a cornerstone of modern organic synthesis.

The alkylation of the enolate derived from this compound provides a powerful method for the asymmetric synthesis of α,α'-disubstituted amino acids. chimia.ch The cis relationship between the 4-methyl group and the 2-substituent on the oxazolidinone ring directs the alkylating agent to the face opposite the methyl group, leading to high diastereoselectivity. chimia.ch Subsequent hydrolysis of the oxazolidinone template yields the desired α-substituted alanine (B10760859) esters with excellent enantiomeric excess (>98–99% ee). chimia.ch This "Self-Reproduction of Chirality" (SROC) method has proven to be a practical and scalable approach for producing non-proteinogenic α-amino acids, which are of significant interest in peptidomimetics and pharmaceutical research. chimia.ch

A key advantage of using this oxazolidinone template is the ability to achieve high diastereomeric purity through crystallization-induced asymmetric transformation. chimia.ch This process allows for the isolation of a single diastereomer on a large scale, making it a highly efficient method for industrial applications. chimia.ch

Table 1: Diastereoselective Alkylation of this compound Template

| Entry | Alkylating Agent | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Methyl Iodide | N-protected α-methylalanine ester | Good | >98:2 |

| 2 | Ethyl Iodide | N-protected α-ethylalanine ester | Good | >98:2 |

| 3 | Benzyl (B1604629) Bromide | N-protected α-benzylalanine ester | Excellent | >99:1 |

Data sourced from a study on the alkylation of an oxazolidinone template derived from (L)-alanine. chimia.ch

Precursor in Stereoselective Synthesis of Advanced Chiral Intermediates

Beyond its direct role as a chiral auxiliary, this compound serves as a valuable precursor for the synthesis of more complex chiral molecules. Its inherent chirality can be transferred and elaborated upon to construct a variety of advanced chiral intermediates.

Chiral β-amino acids are important structural motifs found in numerous natural products and pharmaceutical agents. nih.gov While not directly synthesized from this compound in the provided search results, the principles of using chiral auxiliaries derived from amino acids are central to their synthesis. For instance, related chiral isoxazolines are employed to produce various β-amino acid structural types with high selectivity. nih.gov The stereoselective alkylation of isoserine derivatives, which are structurally related to the building blocks used for oxazolidinones, also provides access to chiral β-amino acids. nih.gov These methodologies highlight the broader strategy of utilizing chiral templates derived from the amino acid pool to control stereochemistry in the synthesis of β-amino acid structures.

The construction of enantiopure α-functionalized carbonyl compounds is another area where derivatives conceptually similar to this compound are employed. rsc.org The general strategy involves the use of chiral auxiliaries to direct the stereoselective functionalization at the α-position of a carbonyl group. While the specific use of this compound for this purpose is not detailed in the provided search results, the underlying principle of using a chiral template to control the formation of a new stereocenter adjacent to a carbonyl group is a well-established and powerful tool in asymmetric synthesis. rsc.org

The chiral building blocks derived from methodologies involving oxazolidinone auxiliaries are frequently integrated into the total synthesis of complex natural products. For example, the synthesis of (-)-cytoxazone, a natural product with cytokine modulating effects, has been achieved using a strategy that involves an asymmetric aldol (B89426) reaction and a Curtius rearrangement to form a key oxazolidin-2-one intermediate. nih.gov Although this example uses a different oxazolidinone, it demonstrates the utility of this class of compounds in constructing complex molecular architectures. The ability to generate stereochemically defined fragments using chiral auxiliaries is crucial for the successful and efficient total synthesis of intricate target molecules.

Development of Novel Chiral Building Blocks from the Compound

The versatility of this compound extends to its use as a starting material for the development of other valuable chiral building blocks. The functional groups present in the molecule, namely the carbamate (B1207046) and the lactone, provide handles for a variety of chemical transformations, allowing for the creation of new and diverse chiral synthons.

For instance, the core structure can be modified to create different types of chiral ligands or intermediates for further synthetic elaboration. The principles demonstrated in the synthesis of chiral β-aminophosphine ligands, which often start from chiral amino alcohols derived from amino acids, can be conceptually applied. rsc.org The reduction of the carboxyl group and subsequent manipulations can lead to a range of chiral building blocks with different functionalities. researchgate.net The development of such novel building blocks from readily available chiral starting materials like this compound is a continuous effort in organic synthesis, aiming to expand the toolbox of chiral synthons available to chemists. researchgate.net

Derivatives and Analogues of S N Cbz 4 Methyl 5 Oxooxazolidine for Enhanced Synthetic Utility

Synthesis of Structurally Modified Oxazolidinone Derivatives

The synthesis of structurally modified oxazolidinone derivatives is a cornerstone of modern organic chemistry, enabling the creation of tailored chiral auxiliaries and complex molecular architectures. A variety of synthetic methodologies have been developed to introduce diverse functionalities onto the oxazolidinone scaffold.

A prevalent method for modification involves the acylation of the oxazolidinone nitrogen . A mild and efficient approach employs acid fluorides in the presence of gentle bases like triethylamine (B128534) or diisopropylethylamine to yield N-acylated oxazolidinones in high yields, often up to 98%. acs.org For oxazolidinones that exhibit poor solubility or lower reactivity, an alternative procedure involves the in situ formation of O-silyloxazolidinones, which then readily react to form the desired N-acylated products. acs.org Another common technique for acylation is the use of an acid anhydride (B1165640) with an acyl transfer catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). williams.eduacs.org This method allows the acylation to proceed at room temperature, avoiding the need for strong bases like n-butyllithium at low temperatures. williams.edu

The core oxazolidinone ring itself can be constructed from various precursors. A classic and convenient laboratory-scale method involves the direct reduction of α-amino acids with borane (B79455) to form β-amino alcohols, which are then cyclized to create the oxazolidinone ring. orgsyn.org This process is known for proceeding in high yield with no significant racemization. orgsyn.org For instance, (S)-phenylalanol can be reacted with diethyl carbonate in the presence of potassium carbonate to yield (S)-4-(phenylmethyl)-2-oxazolidinone. orgsyn.org More complex, vicinally substituted 2-oxazolidinones can be synthesized diastereospecifically from α,β-unsaturated γ-lactams through an oxidative rearrangement using m-chloroperoxybenzoic acid. nih.gov

Extensive structural modifications have been explored, particularly for applications in medicinal chemistry. This includes the synthesis of derivatives with diverse heterocyclic C-rings, which have shown promise as antibacterial agents. nih.gov These syntheses often involve multi-step sequences, such as palladium-catalyzed borylation followed by Suzuki-Miyaura cross-coupling to attach the heterocyclic moiety. nih.gov Other modifications include the introduction of N-methylglycyl groups or quaternary ammonium (B1175870) salts to the C-ring, and the addition of N-hydroxyacetamidine substituents at the C-5 position. nih.govresearchgate.net The synthesis of N-aryl-5(S)-aminomethyl-2-oxazolidinone derivatives has also been achieved in a single step from aryl carbamates, providing a convergent and versatile route for creating diverse analogues. acs.org

Table 1: Selected Methods for Synthesis of Modified Oxazolidinone Derivatives

| Starting Material | Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Oxazolidinone | Acid Fluoride, iPr2NEt or NEt3 | N-Acylated Oxazolidinone | 72-98 | acs.org |

| (S)-Phenylalanol | Diethyl Carbonate, K2CO3 | (S)-4-(Phenylmethyl)-2-oxazolidinone | 73-75 | orgsyn.org |

| Oxazolidinone | Propionic Anhydride, Et3N, DMAP | N-Propionyl Oxazolidinone | Not specified | williams.edu |

| Aryl Carbamate (B1207046), (S)-Epichlorohydrin derivative | Various coupling reagents | N-Aryl-5(S)-aminomethyl-2-oxazolidinone | Not specified | acs.org |

| α,β-Unsaturated γ-lactam | m-Chloroperoxybenzoic acid | Vicinally substituted 2-oxazolidinone (B127357) | 19-46 | nih.gov |

Investigation of the Impact of Substituent Variation on Reactivity and Stereoselectivity

The substituents on the oxazolidinone ring play a critical role in dictating the reactivity and stereochemical outcome of asymmetric reactions. By systematically varying these substituents, chemists can fine-tune the auxiliary's performance for specific synthetic applications.

The substituent at the C4 position is particularly influential in controlling diastereoselectivity. In the widely used Evans' chiral auxiliaries, a bulky substituent at C4, such as a benzyl (B1604629) or isopropyl group, effectively shields one face of the enolate derived from the N-acyl group. williams.edu For example, in the alkylation of an N-propionyl oxazolidinone, the bulky benzyl group at C4 directs the incoming electrophile (e.g., allyl iodide) to the less sterically hindered face of the rigidly chelated (Z)-enolate. williams.eduacs.org This results in a high degree of diastereoselectivity, often with ratios exceeding 98:2. williams.edu The selective formation of the (Z)-enolate itself can be influenced by conformational control elements like allylic strain. williams.edu

The nature of the N-acyl group also impacts reactivity. The N-acyloxazolidinone structure features an exocyclic amide bond that is twisted out of planarity, leading to ground-state destabilization and enhanced reactivity. nih.gov Modifications to this acyl group are central to many synthetic strategies.

In the context of medicinal chemistry, substituent variations have a profound effect on biological activity. For instance, in a series of oxazolidinone antibacterial agents, modifications at the C5 side chain, such as replacing the standard acetamide (B32628) with halogenated amides or thioamides, led to superior in vitro activity against various bacterial strains. nih.gov Similarly, the introduction of bulky substituents on (pyridin-3-yl)phenyl oxazolidinones demonstrated excellent antibacterial activity, including against linezolid-resistant strains. nih.gov The position of linkage of heterocyclic C-rings to the oxazolidinone core has also been shown to be crucial; in one study, only one of four possible regioisomers displayed significant antibacterial activity, with the loss of activity in other isomers attributed to steric clashes with the biological target. nih.gov Furthermore, a diastereospecific rearrangement to form vicinally substituted 2-oxazolidinones was found to be dependent on the presence of a specific substituent (CH2COOEt) at a particular position on the precursor lactam, which is necessary to avoid a highly congested transition state. nih.gov

Table 2: Impact of Substituent Variation on Stereoselectivity and Activity

| Compound Class | Varied Substituent | Observed Impact | Key Finding | Reference |

|---|---|---|---|---|

| N-Propionyl oxazolidinone | C4-Benzyl group | High diastereoselectivity in alkylation | Directs electrophile to the less hindered face of the enolate. | williams.edu |

| Heterocyclic Oxazolidinones | Linkage position of C-ring | Antibacterial activity | Specific regioisomer is crucial for biological activity. | nih.gov |

| Dihydrothiopyran-substituted Oxazolidinones | C5-Side chain (acetamide vs. thioamide) | In vitro antibacterial activity | Thioamide derivatives showed superior activity. | nih.gov |

| α,β-Unsaturated γ-lactam | C4-CH2COOEt group | Diastereospecific rearrangement | Substituent is necessary for the rearrangement to proceed. | nih.gov |

Design and Synthesis of Libraries for Methodological Screening

The systematic design and synthesis of compound libraries based on the oxazolidinone scaffold are powerful strategies for discovering new chemical methodologies and compounds with desirable properties, particularly in drug discovery. By creating a diverse set of related analogues, researchers can efficiently screen for enhanced performance in synthetic reactions or for potent biological activity.

The development of versatile and convergent synthetic routes is essential for the rapid preparation of oxazolidinone libraries. For example, methods have been established for the one-step synthesis of N-aryl-5(S)-aminomethyl-2-oxazolidinone derivatives, which have proven widely applicable in preparing a diverse array of analogues for both process and medicinal chemistry research. acs.org This approach allows for the efficient exploration of the chemical space around the core oxazolidinone structure.

In the search for new antibacterial agents, several research programs have focused on synthesizing libraries of oxazolidinones with modified C-rings. nih.govnih.gov One such effort involved the design and synthesis of a series of novel compounds with diverse fused heteroaryl C-rings, which were then screened for activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov This library-based approach led to the identification of a compound with a benzoxazinone (B8607429) C-ring that exhibited superior activity compared to the established antibiotic linezolid (B1675486). nih.gov Further structural modifications to this lead compound, guided by the initial screening results, yielded several other potent derivatives. nih.gov

Computational methods, such as molecular docking, are often used in conjunction with library synthesis. researchgate.net These techniques can help in the rational design of the library by predicting the binding interactions between the synthesized ligands (oxazolidinone derivatives) and their biological receptor targets. researchgate.net This synergy of computational design, library synthesis, and high-throughput screening accelerates the discovery process. The ultimate goal is to generate collections of compounds that can be used to systematically probe structure-activity relationships, leading to the development of highly optimized molecules for specific applications. nih.gov

Advanced Analytical Techniques in Academic Research on the Compound

Spectroscopic Methods for Structural and Stereochemical Elucidation (e.g., High-Resolution NMR, IR, Mass Spectrometry, Circular Dichroism, Vibrational Circular Dichroism)

Spectroscopic techniques are fundamental tools for probing the molecular structure and stereochemistry of (S)-N-Cbz-4-methyl-5-oxooxazolidine. Each method provides unique insights into the compound's constitution and spatial arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is indispensable for determining the connectivity of atoms. In ¹H NMR, the chemical shifts, coupling constants, and integration of signals confirm the presence of the methyl group, the protons on the oxazolidinone ring, the benzylic protons, and the aromatic protons of the Cbz protecting group. ¹³C NMR provides information on the carbon skeleton, including the distinct signals for the carbonyl carbon, the carbons of the oxazolidinone ring, and the carbons of the benzyl (B1604629) and phenyl groups.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of both the oxazolidinone ring and the carbamate (B1207046) group.

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), is employed to determine the precise molecular weight and elemental composition of the compound. rsc.org This technique confirms the molecular formula, C₁₂H₁₃NO₄, by providing a highly accurate mass-to-charge ratio. rsc.org

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical techniques that provide information about the stereochemical features of the molecule. CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet region, which is sensitive to the chiral environment of the chromophores, such as the phenyl ring. VCD, a chiral variant of IR spectroscopy, measures the differential absorption of left and right circularly polarized infrared light. chemrxiv.org It is exceptionally sensitive to the molecule's conformation and absolute configuration in both solution and the solid state. chemrxiv.org For molecules with hydroxyl groups, VCD has been shown to be a sensitive probe of supramolecular chirality arising from hydrogen-bonded networks in crystals. rsc.org The application of VCD to solid samples can distinguish between different crystal forms (polymorphs) and provide detailed structural information that complements other techniques. chemrxiv.org

| Technique | Information Provided | Expected Key Signals/Features for this compound |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Signals for methyl (doublet), oxazolidinone ring protons (multiplets), benzylic CH₂ (singlet or AB quartet), and aromatic protons. |

| ¹³C NMR | Carbon skeleton | Signals for carbonyl carbons (~170-150 ppm), aromatic carbons (~130-120 ppm), and aliphatic carbons. |

| IR Spectroscopy | Functional groups | Strong C=O stretching bands for the oxazolidinone lactone and the carbamate. |

| Mass Spectrometry (HRMS) | Molecular weight and formula | Precise mass-to-charge ratio corresponding to C₁₂H₁₃NO₄. rsc.org |

| CD/VCD | Absolute configuration and conformation | Specific Cotton effects and VCD signatures characteristic of the (S)-configuration and preferred solution/solid-state conformation. |

Chromatographic Methods for Enantiomeric Purity Determination (e.g., Chiral HPLC, Chiral GC)

Given the importance of chirality in molecules used for asymmetric synthesis, determining the enantiomeric purity is critical. Chiral chromatography is the standard method for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioseparation of oxazolidinone derivatives. nih.gov The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly effective. rsc.org The enantiomeric excess (% ee) is calculated by integrating the peak areas of the two separated enantiomers in the chromatogram.

Chiral Gas Chromatography (GC) can also be employed for enantiomeric purity analysis, particularly for volatile and thermally stable compounds. sigmaaldrich.com This technique uses a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. sigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral selector, allowing for their resolution. sigmaaldrich.com

| Technique | Typical Stationary Phase | Mobile Phase/Carrier Gas | Purpose |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., CHIRAL ART Amylose-SA) rsc.org | Hexane/Isopropanol mixtures rsc.org | Determine enantiomeric excess (% ee) by separating (S) and (R) enantiomers. |

| Chiral GC | Cyclodextrin derivatives (e.g., Astec CHIRALDEX) sigmaaldrich.com | Helium or Hydrogen | Alternative method for enantiomeric purity analysis of the compound or its derivatives. |

X-ray Crystallography for Absolute Configuration and Conformation Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate unequivocally confirms its molecular structure and, crucially, its absolute configuration. researchgate.net

The analysis reveals that the compound crystallizes in the orthorhombic P2₁2₁2₁ space group. researchgate.net The crystallographic data provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation. In the crystal structure, the oxazolidine (B1195125) ring and the phenyl ring of the Cbz group are not coplanar, adopting a dihedral angle of 65.0(1)°. researchgate.net The absolute configuration at the chiral center (C4) was confirmed as (S). researchgate.net The study also identified weak C-H···O hydrogen-bonding interactions that link the molecules into chains within the crystal lattice. researchgate.net

| Parameter | Value |

|---|---|

| Chemical formula | C₁₂H₁₃NO₄ |

| Formula weight | 235.23 |

| Temperature | 273 K |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 6.1357 (19) |

| b (Å) | 8.568 (3) |

| c (Å) | 22.758 (7) |

| Volume (ų) | 1196.4 (7) |

| Z (molecules per unit cell) | 4 |

| Calculated density (Mg m⁻³) | 1.306 |

| Final R indices [I > 2σ(I)] | R1 = 0.056, wR2 = 0.139 |

Future Research Directions and Emerging Methodological Trends

Exploration of New Catalytic Systems for Synthesis and Transformation

The synthesis of the oxazolidinone core and its subsequent transformations are prime targets for catalytic innovation. While traditional methods are effective, the development of novel catalytic systems promises milder reaction conditions, higher yields, and improved selectivity. Research is moving beyond stoichiometric reagents toward more efficient and recyclable catalytic processes.

Recent advancements in the synthesis of the broader oxazolidinone class highlight several promising avenues. For instance, gold-catalyzed rearrangements of N-Boc-protected alkynylamines can produce alkylidene 2-oxazolidinones under very mild conditions. nih.gov Similarly, various metal catalysts, including silver, nickel, copper, and palladium, have been effectively used for the cyclization of diverse substrates like propargylic alcohols, aziridines, and propargylic amines to form the oxazolidinone ring. organic-chemistry.org A binuclear copper(I) complex, for example, has been shown to catalyze the reaction of propargylic amines with carbon dioxide under mild conditions. organic-chemistry.org

A significant trend is the development of heterogeneous and reusable catalysts to simplify purification and reduce waste. An encapsulated chiral Zn(II)–salen complex has demonstrated high efficiency and reusability in Mannich reactions, a key strategy for building complex molecules. rsc.org This approach, utilizing ultrasonic-assisted synthesis under solvent-free conditions, points toward more sustainable catalytic methods. rsc.org The exploration of organocatalysis, such as the use of L-proline in three-component Mannich reactions, also presents a cheaper and less toxic alternative for constructing the oxazolidinone scaffold. nih.gov

Future work will likely focus on adapting these novel catalytic systems for the large-scale and efficient synthesis of (S)-N-Cbz-4-methyl-5-oxooxazolidine and for enhancing its performance as a chiral auxiliary in subsequent stereoselective transformations.

Table 1: Emerging Catalytic Systems for Oxazolidinone Synthesis

| Catalyst System | Substrates | Key Advantages | Citations |

|---|---|---|---|

| Gold (I) Complex | N-Boc-protected alkynylamines | Mild reaction conditions, high yields. | nih.gov |

| Silver Acetate / DMAP | Propargylic alcohols, isocyanates | High Z-selectivity for specific isomers. | organic-chemistry.org |

| Copper (I) Complex / TBD | Propargylic amines, CO₂ | Utilizes CO₂ as a C1 source, mild conditions. | organic-chemistry.org |

| Encapsulated Zn(II)-salen | Ketones, Aldehydes, Amines | Heterogeneous, reusable, solvent-free conditions. | rsc.org |

| L-proline | Anilines, formaldehyde (B43269), α-hydroxyacetone | Organocatalytic, microwave-assisted, cost-effective. | nih.gov |

| Palladium Acetate | Propargylic starting materials | Versatile for various related heterocycles. | organic-chemistry.org |

Integration into Flow Chemistry and Continuous Processing

The transition from traditional batch synthesis to continuous flow processing represents a major leap in chemical manufacturing, offering significant advantages in safety, scalability, and efficiency. nih.govvapourtec.com For a valuable building block like this compound, integrating its synthesis and subsequent application into flow systems is a key area for future research.

Continuous flow enantioselective catalysis is a rapidly maturing field that has been successfully applied to the synthesis of chiral active pharmaceutical ingredients (APIs). nih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities while minimizing byproduct formation. acs.org Furthermore, flow chemistry enables the safe use of hazardous reagents and intermediates by keeping their instantaneous concentration low, and it is particularly well-suited for gas-liquid reactions, such as hydrogenation, which can be difficult to manage at a large scale in batch reactors. nih.gov

Application in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, embody the principles of atom economy and synthetic efficiency. nih.govacs.org The incorporation of this compound into MCRs is an emerging area with the potential to rapidly generate libraries of complex chiral molecules.

While the compound itself is typically synthesized in a separate process, its utility as a chiral auxiliary can be leveraged within an MCR to control the stereochemical outcome. For instance, an MCR could be designed where one of the components is first acylated with the chiral oxazolidinone, and this adduct then participates in a subsequent multicomponent assembly. This strategy would impart stereocontrol over the newly formed stereocenters in the final product.

Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, offer another powerful strategy for molecular complexity. rsc.org Future research could explore attaching substrates to this compound that are designed to undergo stereoselective cascade cyclizations. The auxiliary would direct the stereochemistry of the initial bond formation, which would then be propagated through the rest of the cascade, allowing for the construction of complex polycyclic systems with high diastereoselectivity. The development of such processes would be a significant step forward, combining the efficiency of cascade reactions with the reliable stereocontrol of chiral auxiliaries.

Development of Sustainable and Economically Viable Synthetic Routes

The principles of green chemistry are increasingly driving innovation in chemical synthesis, with a focus on reducing environmental impact and improving economic viability. imperial.ac.uk For a widely used building block like this compound, developing sustainable synthetic routes is a critical long-term goal.

A key objective is to move away from petroleum-based starting materials toward renewable resources. imperial.ac.uk Research into converting biomass-derived sugars and amino acids into valuable chemical feedstocks is gaining momentum. nih.gov A future, greener synthesis of this compound could begin with a bio-derived amino alcohol. One study has already demonstrated a kilogram-scale, solvent-free synthesis of a different N-substituted oxazolidinone starting from renewable resources and using a bio-based catalyst. nih.gov

Improving atom economy and reducing waste are also paramount. This can be achieved by using catalytic methods over stoichiometric reagents, minimizing the use of protecting groups, and designing processes where solvents and catalysts can be easily recycled. rsc.orgnih.gov Electrochemical methods, which use electricity as a "clean" reagent, and reactions performed in water or under solvent-free conditions are also promising sustainable alternatives. rsc.org The adoption of techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov Ultimately, the goal is to develop more concise, cost-effective, and environmentally benign synthetic routes that are suitable for large-scale industrial production. nih.govnih.gov

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Green Chemistry Principle | Conventional Approach | Emerging Sustainable Approach | Citations |

|---|---|---|---|

| Waste Prevention | Often involves stoichiometric reagents and multiple purification steps (e.g., chromatography). | Use of heterogeneous/reusable catalysts, flow chemistry to minimize byproducts. | rsc.orgacs.org |

| Atom Economy | May involve protecting groups and activating groups that are not incorporated into the final product. | Multicomponent and cascade reactions that incorporate most atoms from reactants into the product. | nih.govrsc.org |

| Less Hazardous Synthesis | Use of harsh reagents (e.g., phosgene (B1210022) derivatives) and hazardous solvents. | Use of biocatalysts, organocatalysts, and greener solvents like water or solvent-free conditions. | nih.govrsc.orgnih.gov |

| Use of Renewable Feedstocks | Typically relies on petroleum-based starting materials. | Synthesis from biomass-derived materials like amino acids or sugars. | imperial.ac.uknih.gov |

| Catalysis | Reliance on stoichiometric reagents. | Widespread use of highly selective and recyclable metal, organo-, or biocatalysts. | organic-chemistry.orgrsc.orgnih.gov |

| Energy Efficiency | Often requires prolonged heating or cooling. | Microwave-assisted synthesis, flow reactors with better heat transfer, reactions at ambient temperature. | nih.govnih.gov |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (S)-N-Cbz-4-methyl-5-oxooxazolidine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclization of protected amino alcohol precursors under acidic or basic conditions. For example, Bischler-Napieralski conditions (refluxing with acetic anhydride or POCl₃) can form the oxazolidinone ring . Optimization includes varying solvents (e.g., THF vs. DCM), temperature (40–100°C), and catalysts (e.g., Lewis acids like ZnCl₂). Yield improvements (>50%) are achievable by controlling stoichiometry and intermediate purification via flash chromatography .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies stereochemistry via coupling constants (e.g., J-values for axial/equatorial protons) and carbamate (Cbz) group signals (δ ~154–156 ppm for carbonyl) .

- HRMS : Validates molecular weight (e.g., calculated vs. experimental m/z) with <2 ppm error .

- HPLC : Chiral HPLC using columns like Chiralpak® IG-3 confirms enantiomeric excess (>98%) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxazolidinone ring. Monitor degradation via TLC or LC-MS; common degradation products include carbamic acid derivatives (e.g., via Cbz deprotection) .

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational predictions (e.g., DFT) be resolved?

- Methodological Answer :

- Cross-validate using solvent correction models (e.g., PCM in Gaussian) to account for solvent effects on chemical shifts.

- Compare experimental NOESY/ROESY data with molecular dynamics (MD) simulations to verify conformational preferences .

- Reconcile discrepancies by re-examining tautomeric equilibria or proton exchange processes in DMSO-d₆ vs. CDCl₃ .

Q. What strategies elucidate structure-activity relationships (SAR) for oxazolidinone derivatives in enzyme inhibition?

- Methodological Answer :

- Synthesize analogs with modified substituents (e.g., methyl → cyclopropyl) and assay against target enzymes (e.g., bacterial transpeptidases).

- Use molecular docking (AutoDock Vina) to correlate steric/electronic effects with IC₅₀ values. For example, bulky substituents at C4 may hinder binding to hydrophobic pockets .

- Validate SAR with free-energy perturbation (FEP) calculations to predict ΔΔG of binding .

Q. How does the oxazolidinone ring’s conformation influence reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- The boat vs. chair conformation affects ring strain and electrophilicity of the carbonyl group. Chair conformers (lower strain) favor nucleophilic attack at the carbonyl carbon.

- Monitor via VT-NMR (variable temperature) to detect conformational flexibility .

- Computational studies (DFT) quantify activation barriers for ring-opening reactions .

Q. What computational tools integrate with experimental data to predict biological activity?

- Methodological Answer :

- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for drug-receptor interactions .

- Molecular Dynamics : Simulate binding stability of this compound analogs in enzyme active sites (e.g., 50 ns trajectories in GROMACS) .

- QSAR : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Data Analysis and Reproducibility

Q. How can researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Implement Design of Experiments (DoE) to identify critical factors (e.g., reaction time, catalyst loading) using software like JMP®.

- Use in-line FTIR to monitor reaction progress and terminate at consistent conversion points .

- Compare ¹³C NMR spectra of intermediates to trace impurities (e.g., unreacted starting materials) .

Q. What protocols ensure reproducibility in biological assays involving this compound?

- Methodological Answer :

- Standardize assay conditions (e.g., 10% DMSO in PBS, pH 7.4) to prevent solubility issues.

- Include positive controls (e.g., linezolid for antibacterial assays) and validate with triplicate runs ± SEM .

- Publish raw data (e.g., IC₅₀ curves) in open repositories like Zenodo to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。